

BRD4884: A Technical Guide to a Kinetically Selective HDAC2 Inhibitor

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Compound of Interest

Compound Name: *BRD4884*

Cat. No.: *B15586506*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BRD4884**, a potent and brain-penetrant histone deacetylase (HDAC) inhibitor. The information is intended for researchers and professionals in the fields of neuroscience, epigenetics, and drug discovery.

Chemical Structure and Properties

BRD4884 is a novel ortho-aminoanilide that exhibits kinetic selectivity for HDAC2.^[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **BRD4884**

Property	Value	Reference
IUPAC Name	N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide	[2]
CAS Number	1404559-91-6	[3]
Chemical Formula	C ₁₈ H ₁₉ FN ₂ O ₂	[2]
Molecular Weight	314.36 g/mol	[2]
Appearance	Crystalline solid	[3]
SMILES	<chem>O=C(C1CCOCC1)NC2=CC(C3=CC=C(F)C=C3)=CC=C2N</chem>	[4]
InChI Key	ZFCDNONWGMYPBHA-UHFFFAOYSA-N	[2]

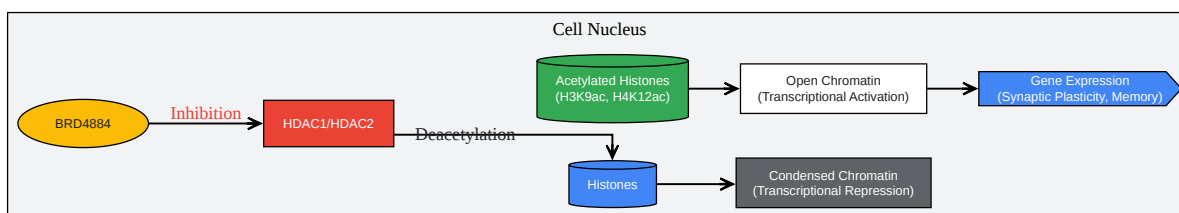
Table 2: Solubility of **BRD4884**

Solvent	Solubility	Reference
DMSO	20 mg/mL (63.62 mM)	[4]
DMF	30 mg/mL	[3]
Ethanol	2 mg/mL	[3]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[3]

Biological Activity and Mechanism of Action

BRD4884 is a potent inhibitor of Class I histone deacetylases, with a distinct kinetic selectivity for HDAC2.[1] Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[5] By inhibiting HDACs, **BRD4884** promotes histone acetylation, resulting in a more open chromatin structure and the activation of gene expression.[2]

The primary mechanism of action for **BRD4884** involves the inhibition of HDAC1 and HDAC2, and to a lesser extent, HDAC3. This inhibition leads to an increase in the acetylation of histones, particularly at H3K9 and H4K12, which has been observed in primary mouse neuronal cultures.[1] This epigenetic modification is associated with the transcriptional activation of genes involved in synaptic plasticity and memory formation.[1]



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Mechanism of Action of **BRD4884**.

In Vitro Activity

BRD4884 demonstrates potent inhibition of HDAC1 and HDAC2, with a significantly lower potency against HDAC3.[6] A key feature of **BRD4884** is its kinetic selectivity, characterized by a longer residence time on HDAC2 compared to HDAC1.[3][7]

Table 3: In Vitro Inhibitory Activity of **BRD4884**

Target	IC ₅₀	Reference
HDAC1	29 nM	[6]
HDAC2	62 nM	[6]
HDAC3	1090 nM	[6]

Table 4: Kinetic Binding Properties of **BRD4884**

Target	Half-life (t _{1/2})	Reference
HDAC1	20 minutes	[3] [7]
HDAC2	143 minutes	[3] [7]

In Vivo Activity and Pharmacokinetics

BRD4884 is a brain-penetrant molecule, a crucial property for targeting central nervous system disorders.[\[1\]](#)[\[3\]](#) In vivo studies have demonstrated its efficacy in a mouse model of neurodegeneration.[\[1\]](#)[\[2\]](#)

Table 5: In Vivo Properties of **BRD4884**

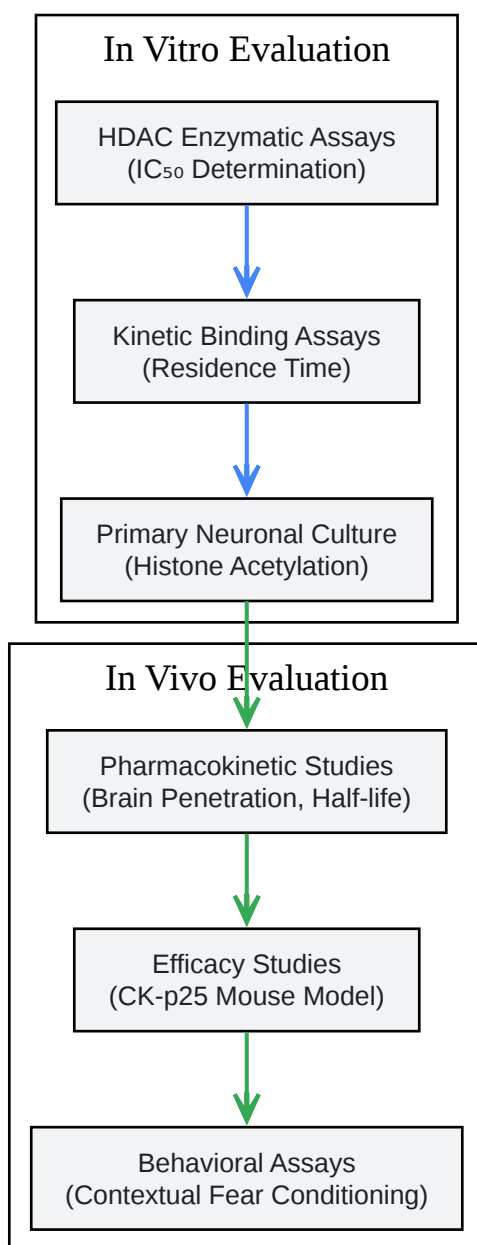
Property	Value	Species	Reference
Half-life (t _{1/2})	0.9 hours	Mouse	[1] [4]
Brain-to-Plasma Ratio (AUC)	1.29	Mouse	[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not publicly available. However, this section outlines the general methodologies employed in the characterization of **BRD4884**.

General Workflow for Preclinical Evaluation

The preclinical evaluation of **BRD4884** likely followed a workflow involving initial enzymatic assays to determine potency, followed by cell-based assays to assess cellular activity and mechanism, and finally in vivo studies in animal models to evaluate pharmacokinetics and efficacy.



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